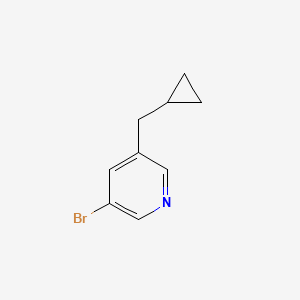

3-Bromo-5-(cyclopropylmethyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role across various scientific disciplines. As a six-membered heteroaromatic ring containing one nitrogen atom, the pyridine nucleus is a ubiquitous scaffold found in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. lookchem.comresearchgate.net In medicinal chemistry, pyridine derivatives are of paramount importance and are considered "privileged structures" due to their ability to bind to a wide range of biological targets. researchgate.netchemicalbook.com Their incorporation into drug candidates can enhance pharmacological activity, improve solubility, and optimize pharmacokinetic profiles. chemicalbook.com Consequently, the pyridine motif is present in a vast array of therapeutic agents with applications as antibacterial, anticancer, anti-inflammatory, and antiviral drugs. researchgate.netepa.gov Beyond medicine, these compounds are vital in agrochemicals, materials science as functional nanomaterials, and as ligands in organometallic chemistry and catalysis. lookchem.com

Role of Halogenated Pyridines as Synthetic Precursors

Halogenated pyridines, or halopyridines, are exceptionally valuable building blocks in organic synthesis. The carbon-halogen bond serves as a versatile functional handle, enabling a wide array of chemical transformations. rsc.orgnih.gov These compounds are key intermediates for the synthesis of pharmaceuticals and agrochemicals. rsc.org The reactivity of the halide allows for its displacement or for participation in various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are commonly employed to form new carbon-carbon or carbon-nitrogen bonds at the halogenated position. lookchem.comsigmaaldrich.com This reactivity makes halopyridines indispensable for constructing complex molecular architectures from simpler, readily available starting materials. rsc.orgnih.gov While the electron-deficient nature of the pyridine ring can make electrophilic halogenation challenging, numerous methods have been developed for their efficient synthesis. nih.gov

Importance of Cyclopropylmethyl Moieties in Organic Chemistry

The cyclopropyl (B3062369) group is a small, strained carbocycle that imparts unique and valuable properties when incorporated into larger molecules. The cyclopropylmethyl moiety, in particular, is of significant interest in medicinal chemistry. sci-hub.se The strained ring possesses enhanced π-character in its C-C bonds, allowing it to engage in electronic interactions with adjacent functional groups. sci-hub.se This feature is responsible for the exceptional stability of the cyclopropylmethyl carbocation, a phenomenon attributed to "dancing resonance" where the bent orbitals of the cyclopropane (B1198618) ring overlap with the vacant p-orbital of the carbocation. rsc.org In drug design, the introduction of a cyclopropyl fragment can enhance metabolic stability by blocking sites susceptible to oxidation, improve binding potency and selectivity for biological targets, and favorably modulate physicochemical properties such as brain permeability and plasma clearance. sci-hub.se

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrN |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

3-bromo-5-(cyclopropylmethyl)pyridine |

InChI |

InChI=1S/C9H10BrN/c10-9-4-8(5-11-6-9)3-7-1-2-7/h4-7H,1-3H2 |

InChI Key |

ZRPYCBDSXQBUKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=CC(=CN=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Cyclopropylmethyl Pyridine and Analogues

Retrosynthetic Analysis of the 3-Bromo-5-(cyclopropylmethyl)pyridine Scaffold

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. These approaches form the basis for the synthetic routes discussed in subsequent sections.

Strategy A: Bromination of a Precursor Pyridine (B92270)

This approach involves the late-stage bromination of a pyridine ring that already bears the cyclopropylmethyl substituent at the 5-position. The key disconnection is the Carbon(3)-Bromine bond.

Disconnect C-Br: This leads back to the precursor 3-(cyclopropylmethyl)pyridine . The synthesis would then depend on the selective bromination at the 3-position of this substituted pyridine. This strategy is attractive if the starting material, 3-(cyclopropylmethyl)pyridine, is readily accessible.

Strategy B: Introduction of the Cyclopropylmethyl Group

This strategy focuses on introducing the cyclopropylmethyl group onto a pre-functionalized pyridine ring. The key disconnection is the Carbon(5)-Carbon bond of the cyclopropylmethyl group.

Disconnect C-C: This disconnection points to a 3-bromo-5-halopyridine (e.g., 3,5-dibromopyridine (B18299) or 3-bromo-5-iodopyridine) and a cyclopropylmethyl organometallic reagent. This pathway relies on well-established cross-coupling methodologies. youtube.comwikipedia.org An alternative involves starting with a simpler precursor like 3-bromo-5-methylpyridine (B130446) , where the methyl group is subsequently elaborated into the cyclopropylmethyl moiety. pipzine-chem.com

These two fundamental strategies guide the design of synthetic pathways, with the choice often depending on the availability of starting materials and the desired regioselectivity of the reactions.

Direct Synthetic Approaches to this compound

Direct synthesis can be approached by either building the brominated pyridine core first, followed by the addition of the side chain, or by brominating a pyridine already containing the cyclopropylmethyl group.

Pyridine Ring Functionalization and Bromination Strategies

Functionalizing the pyridine ring, particularly with bromine at the 3-position, is a critical step. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often requiring harsh conditions that can lead to low yields or mixtures of products. nih.govchemrxiv.org

Direct bromination of unsubstituted pyridine is challenging. Electrophilic substitution on pyridine is significantly more difficult than on benzene (B151609) and typically directs incoming electrophiles to the 3-position. nih.gov The reaction often requires high temperatures and the use of strong acids or Lewis acid catalysts. For instance, bromination of pyridine hydrochloride with bromine can be performed at elevated temperatures (200-230 °C), but this often results in a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine, along with tarry by-products. youtube.com Another method involves reacting pyridine with bromine in 80-95% sulfuric acid at 130-140 °C. youtube.com These harsh conditions are often incompatible with sensitive functional groups.

For substituted pyridines, the directing effect of the existing substituent plays a crucial role. An electron-donating group can activate the ring towards electrophilic substitution. However, a cyclopropylmethyl group is not strongly activating, meaning direct bromination of 3-(cyclopropylmethyl)pyridine would likely still require forcing conditions, posing a risk of side reactions.

Halogen exchange reactions provide an alternative route to brominated pyridines. While more commonly used for introducing fluorine or iodine, a bromine atom can be installed by displacing another group. For example, a 3-iodo or 3-chloropyridine (B48278) derivative could potentially undergo a copper-catalyzed halogen exchange, although this is less common for bromine introduction. A more synthetically relevant approach involves the Sandmeyer reaction, starting from an aminopyridine. For instance, 3-amino-5-(cyclopropylmethyl)pyridine could be diazotized and subsequently treated with a copper(I) bromide source to yield the target compound. This method is contingent on the successful synthesis of the corresponding amino precursor.

Achieving selective monobromination is key to avoiding the formation of di- and poly-brominated byproducts. Several techniques have been developed to control the regioselectivity of pyridine bromination.

Use of Milder Brominating Agents: For activated pyridines (e.g., those with amino or hydroxy substituents), milder reagents like N-bromosuccinimide (NBS) can be used. thieme-connect.com For example, 3-hydroxypyridine (B118123) can be regioselectively brominated to give 2-bromo-3-hydroxypyridine. thieme-connect.com While not directly applicable to a non-activated cyclopropylmethylpyridine, this highlights the principle of using less reactive reagents to improve selectivity.

Ring-Opening/Closing Strategy: A novel and highly 3-selective halogenation process involves the temporary transformation of the pyridine into a more reactive Zincke imine intermediate. nih.govchemrxiv.org This one-pot protocol involves N-activation of the pyridine, ring-opening to an azatriene, regioselective halogenation of the resulting electron-rich alkene system, and subsequent ring-closing to reform the 3-halopyridine. nih.govchemrxiv.org This method has proven effective for a broad range of substituted pyridines. chemrxiv.org

The table below summarizes various bromination conditions for pyridine and its derivatives.

| Starting Material | Reagent(s) | Solvent | Conditions | Product(s) | Yield | Reference(s) |

| Pyridine | Br₂, H₂SO₄ | - | 130-140 °C, 7-8 h | 3-Bromopyridine | High | youtube.com |

| 3-Hydroxypyridine | Br₂/NaOH | H₂O | - | 2-Bromo-3-hydroxypyridine | High | thieme-connect.com |

| 3-Aminopyridine | NBS (1 equiv.) | CCl₄ | Reflux | 2-Bromo-5-aminopyridine | 95% | thieme-connect.com |

| 3-Methoxypyridine | NBS (1 equiv.) | CCl₄ | Reflux, 24h | 2-Bromo-5-methoxypyridine | 90% | thieme-connect.com |

| General Pyridines | 1. NTf₂, Anhydrous DCE 2. Amine nucleophile 3. Halogenating agent (e.g., NBS) 4. NH₄OAc, EtOH | DCE/EtOH | One-pot, 60 °C | 3-Halopyridine | Varies | nih.govchemrxiv.org |

Introduction of the Cyclopropylmethyl Moiety

The introduction of the cyclopropylmethyl group is most commonly achieved via metal-catalyzed cross-coupling reactions. youtube.comwikipedia.org This strategy requires a di-functionalized pyridine, such as 3-bromo-5-iodopyridine (B183754) or 3,5-dibromopyridine, where one halogen can be selectively coupled.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. libretexts.orglibretexts.org Several named reactions are applicable, differing primarily in the organometallic nucleophile used. libretexts.org

Suzuki Coupling: This reaction employs a cyclopropylmethylboronic acid or ester as the coupling partner. The reaction is typically catalyzed by a palladium(0) species in the presence of a base. Suzuki couplings are widely used due to the stability and low toxicity of the boronic acid reagents. youtube.com

Negishi Coupling: This involves the use of an organozinc reagent, such as cyclopropylmethylzinc chloride. Negishi couplings are known for their high reactivity and functional group tolerance. libretexts.org

Stille Coupling: This method uses an organotin reagent, such as (cyclopropylmethyl)tributylstannane. While effective, the toxicity of organotin compounds is a significant drawback. youtube.comlibretexts.org

Kumada Coupling: This reaction utilizes a Grignard reagent, like cyclopropylmethylmagnesium bromide. This is a highly reactive option, suitable for robust substrates. libretexts.org

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

The table below outlines common cross-coupling reactions applicable for this synthesis.

| Coupling Reaction | Organometallic Reagent (R'-M) | Typical Catalyst | Typical Base | Key Advantages |

| Suzuki | R'-B(OH)₂ or R'-B(OR)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stable, non-toxic reagents; wide functional group tolerance. youtube.com |

| Negishi | R'-ZnX | Pd(PPh₃)₄ | None required | High reactivity and functional group tolerance. libretexts.org |

| Stille | R'-Sn(Alkyl)₃ | Pd(PPh₃)₄ | None required | Tolerant of many functional groups. youtube.com |

| Kumada | R'-MgX | Pd(dppf)Cl₂ | None required | High reactivity of Grignard reagent. libretexts.org |

An alternative, though more complex, approach could involve the elaboration of a pre-existing functional group on the 3-bromopyridine core. For example, starting with 3-bromo-5-methylpyridine, the methyl group could be halogenated to form 3-bromo-5-(bromomethyl)pyridine. This intermediate could then be reacted with a suitable nucleophile to form the cyclopropane (B1198618) ring, for instance, via an intramolecular cyclization of a malonate derivative.

Alkylation and Reductive Alkylation Methods

Alkylation strategies represent a direct approach to installing the cyclopropylmethyl group onto a pyridine ring. One plausible method involves the alkylation of a suitable pyridine precursor with a cyclopropylmethyl halide. For instance, the reaction of a phenoxide with cyclopropylmethyl bromide has been shown to result in both O-alkylation and C-alkylation at the ortho and para positions. rsc.org While not directly on a pyridine ring, this demonstrates the feasibility of using cyclopropylmethyl bromide as an alkylating agent.

A more specific analogy can be drawn from the synthesis of 5-bromo-3-(cyclopropylmethoxy)pyridin-2-amine, where 2-amino-5-bromopyridine-3-ol is alkylated with (bromomethyl)cyclopropane (B137280) in the presence of a phase-transfer catalyst and aqueous sodium hydroxide. This method highlights a viable pathway for attaching a cyclopropylmethyl group to a functionalized pyridine ring.

Cyclopropanation Reactions for Methyl-Substituted Precursors

An alternative synthetic strategy involves the construction of the cyclopropyl (B3062369) group from a methyl-substituted pyridine precursor, such as 3-bromo-5-methylpyridine. Several methods for the synthesis of 3-bromo-5-methylpyridine have been reported, including the diazotization of 2-amino-3-bromo-5-methylpyridine (B30763) followed by reduction. patsnap.com

With 3-bromo-5-methylpyridine in hand, cyclopropanation of a derivative could be envisioned. For instance, conversion of the methyl group to a vinyl group would furnish 3-bromo-5-vinylpyridine. nih.gov This vinyl-substituted pyridine could then undergo a Simmons-Smith reaction. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for converting alkenes into cyclopropanes stereospecifically. organic-chemistry.org Modifications of this reaction, such as the Furukawa modification using diethylzinc, can enhance reactivity. organic-chemistry.org

Another potential method is the Kulinkovich reaction, which can be used to synthesize cyclopropanols from esters. google.com A variation of this, the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines from amides. libretexts.org While not a direct route to the target molecule, these reactions demonstrate the formation of cyclopropane rings on functionalized substrates.

Nucleophilic Substitution Strategies

Nucleophilic substitution on a di-substituted pyridine ring provides another viable synthetic route. For example, the synthesis of 3-bromo-5-methoxypyridine (B189597) has been achieved by reacting 3,5-dibromopyridine with sodium methoxide. chemicalbook.com This demonstrates that a nucleophile can selectively displace one of the bromine atoms.

Following this logic, a Grignard reagent, such as cyclopropylmethylmagnesium bromide, could potentially be used to displace one of the bromine atoms in 3,5-dibromopyridine. This would lead directly to the desired this compound. While specific examples for this exact transformation are not prevalent in the reviewed literature, the general principle of nucleophilic aromatic substitution on dihalopyridines is a well-established synthetic tool.

Cross-Coupling Strategies for C-C and C-N Bond Formation

The bromine atom on the this compound ring serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly effective for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira coupling reactions are two of the most powerful and widely used methods in this class.

The Suzuki-Miyaura cross-coupling reaction involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govillinois.edu This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively documented, numerous studies on analogous 3-bromopyridine derivatives provide a strong basis for its expected reactivity. For instance, the Suzuki-Miyaura coupling of 3-bromopyridine with various arylboronic acids has been well-studied, demonstrating the feasibility of forming biaryl structures. nih.govbeilstein-journals.org The reaction conditions typically involve a palladium catalyst such as Pd(OAc)2 or Pd(PPh3)4, a base like K2CO3 or K3PO4, and a solvent system such as aqueous ethanol (B145695) or dioxane. nih.gov

The table below illustrates typical conditions and outcomes for the Suzuki-Miyaura coupling of related 3-bromopyridine substrates, which can be extrapolated to predict the behavior of this compound.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)2/PPh3 | K2CO3 | aq. EtOH | Moderate to Excellent | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | - | beilstein-journals.org |

| ortho-Bromoanilines | Various Boronic Esters | CataXCium A Pd G3 | K3PO4 | Dioxane/H2O | Good to Excellent | nih.gov |

This table is illustrative and based on analogous reactions.

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orglibretexts.org

Similar to the Suzuki-Miyaura coupling, specific research detailing the Sonogashira coupling of this compound is limited. However, the reactivity of other 3-bromopyridines in this transformation is well-documented. For example, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed in good yields. scirp.org These reactions typically employ a palladium catalyst like Pd(CF3COO)2 with a phosphine (B1218219) ligand, a copper(I) iodide co-catalyst, and an amine base such as triethylamine (B128534) in a solvent like DMF. scirp.org

The following table presents representative conditions for the Sonogashira coupling of related bromopyridine compounds, providing a framework for potential applications with this compound.

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2/PPh3 | CuI | Et3N | DMF | Good | scirp.org |

| 2,5-Dibromopyridine | Terminal Alkyne | PdCl2(PPh3)2 | CuI | Et3N | - | - | googleapis.com |

| 3-Bromo-pyridazines | Various Alkynes | Pd(PPh3)4 | CuI | DIPEA | THF | Excellent | organic-chemistry.org |

This table is illustrative and based on analogous reactions.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based methods for the formation of C-C, C-N, and C-O bonds. These reactions often proceed under milder conditions and can exhibit different selectivity profiles.

A plausible and efficient route to this compound involves the copper-catalyzed cross-coupling of a cyclopropylmethyl Grignard reagent with 3,5-dibromopyridine. The use of copper catalysts can promote the selective mono-alkylation of the dihalopyridine. The reaction's success is often dependent on additives. For instance, the use of TMEDA (tetramethylethylenediamine) and LiOMe has been shown to be critical for the copper-catalyzed cross-coupling of secondary alkyl electrophiles with secondary alkyl Grignard reagents. organic-chemistry.org Another study highlighted the beneficial effect of 1-phenylpropyne in the copper-catalyzed coupling of Grignard reagents with primary alkyl halides. nih.gov

Table 3: Conditions for Copper-Catalyzed Alkylation with Grignard Reagents

| Entry | Electrophile | Grignard Reagent | Catalyst System | Additive(s) | Mechanism | Reference |

|---|---|---|---|---|---|---|

| 1 | Secondary Alkyl Tosylate | Secondary Alkyl-MgBr | CuI | TMEDA, LiOMe | Sₙ2 | organic-chemistry.org |

| 2 | Primary Alkyl Bromide | Secondary Alkyl-MgCl | CuCl₂ | 1-Phenylpropyne | - | nih.gov |

| 3 | Propargylic Ammonium (B1175870) Salt | Alkyl-MgBr | CuBr·SMe₂ | - | Stereospecific | rsc.org |

This table presents data from various sources and may not be directly comparable.

Other Metal-Catalyzed Coupling Approaches

Besides the Buchwald-Hartwig and Heck reactions, other metal-catalyzed couplings are instrumental in the synthesis of substituted pyridines. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a particularly powerful method for C-C bond formation. mdpi.comnih.gov

The synthesis of this compound could be achieved via a Suzuki-Miyaura reaction between 3,5-dibromopyridine and a cyclopropylmethylboronic acid or ester. The reaction conditions, including the choice of palladium precursor, ligand, and base, would need to be optimized for this specific transformation. researchgate.net For instance, the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with arylboronic acids has been shown to proceed efficiently. researchgate.net

Stille and Negishi couplings are other valuable palladium-catalyzed reactions for C-C bond formation. The Stille reaction utilizes organotin compounds, while the Negishi reaction employs organozinc reagents. nih.gov These methods could also be applied to the synthesis of the target molecule by reacting an appropriate organometallic cyclopropylmethyl reagent with 3,5-dibromopyridine.

Multi-Component and Cascade Reactions in Pyridine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. mdpi.com Several MCRs are known for the de novo synthesis of the pyridine ring. organic-chemistry.orgacs.org

The Hantzsch pyridine synthesis and its variations, as well as the Bohlmann-Rahtz pyridine synthesis, are classic examples of MCRs that construct the pyridine core from acyclic precursors. mdpi.comorganic-chemistry.org For instance, a one-pot Bohlmann-Rahtz procedure can yield tri- or tetrasubstituted pyridines by reacting ethyl β-aminocrotonate with alkynones under microwave irradiation. organic-chemistry.org While potentially requiring more steps to achieve the specific substitution pattern of this compound, MCRs provide a powerful strategy for generating diverse pyridine libraries.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. These processes can rapidly build molecular complexity from simple starting materials. researchgate.netrsc.org Ring expansion cascades, for example, can convert pyrroles into pyridines. rsc.org While specific applications leading directly to this compound are not prevalent, the principles of cascade reactions represent a frontier in the efficient synthesis of complex heterocyclic systems.

Green Chemistry Approaches and Process Optimization in Pyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajgreenchem.com In the context of pyridine synthesis, this often involves the use of alternative energy sources, greener solvents, and catalyst systems with improved efficiency and recyclability. mdpi.comnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, improving yields, and enabling solvent-free reactions. acs.orgorganic-chemistry.orgajgreenchem.commdpi.comnih.gov The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, often leading to shorter reaction times and cleaner product profiles compared to conventional heating. acs.orgorganic-chemistry.org For example, a one-pot microwave-assisted synthesis of pyridine-2(1H)-one derivatives has been reported. mdpi.com

Process optimization is another key aspect of green chemistry, focusing on improving the efficiency and sustainability of chemical manufacturing. acs.org This can involve the use of flow chemistry, which allows for precise control over reaction parameters and can lead to improved yields and safety. acs.org The optimization of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, in flow reactors is an active area of research for the synthesis of arylated pyridines. acs.org Furthermore, developing catalytic systems with lower metal loadings and using more environmentally benign solvents and bases are ongoing efforts to make pyridine synthesis more sustainable. acsgcipr.orgmdpi.com

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Cyclopropylmethyl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring, an aromatic heterocycle, possesses distinct electronic properties compared to benzene (B151609), primarily due to the presence of the electronegative nitrogen atom. This influences its susceptibility to both electrophilic and nucleophilic attacks and determines the reactivity of the nitrogen atom itself.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene. The nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. wikipedia.orgntnu.no Furthermore, under the acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is readily protonated. wikipedia.org This forms a pyridinium (B92312) cation, which is even more severely deactivated towards electrophilic attack. ntnu.noyoutube.com

In the case of 3-Bromo-5-(cyclopropylmethyl)pyridine, the ring is already substituted at the 3- and 5-positions. The bromo group is a deactivating substituent, while the alkyl (cyclopropylmethyl) group is weakly activating. Should an EAS reaction be forced under vigorous conditions, the directing effects of the existing substituents would guide the position of any incoming electrophile. However, direct EAS on this substrate is generally not a preferred synthetic route due to the high deactivation of the ring. A more common strategy to functionalize the pyridine ring is to first perform an N-oxidation, which activates the ring and directs substitution to the ortho and para positions. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (NAS) Mechanisms

In contrast to its resistance to EAS, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at positions 2- (ortho) and 4- (para) to the nitrogen. youtube.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the intermediate (a Meisenheimer complex) formed during the reaction. youtube.com

For this compound, NAS involving the displacement of a hydrogen atom is not a typical reaction. However, the bromo substituent can act as a leaving group in an SNAr reaction, although this is less common than its participation in cross-coupling reactions. The reaction would proceed via attack of a strong nucleophile (e.g., an alkoxide or an amine) at the carbon atom bearing the bromine. The viability of this pathway depends on the reaction conditions and the nucleophile's strength. The mechanism can be a classic two-step process involving a Meisenheimer intermediate or, in some cases, a concerted mechanism. rsc.orgnih.gov

Pyridine Nitrogen Reactivity and Complexation

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is not part of the aromatic π-system. Consequently, it is available to react with electrophiles, making the nitrogen atom a site of basicity and nucleophilicity. ntnu.no

Key reactions involving the pyridine nitrogen include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides to form quaternary pyridinium salts.

N-Oxidation: Reaction with oxidizing agents, such as hydrogen peroxide or peroxy acids, yields the corresponding pyridine N-oxide. youtube.com This transformation is synthetically useful as it reverses the electron-density pattern of the ring, making the 2- and 4-positions more susceptible to electrophilic attack and the nitrogen itself non-basic. youtube.com

Complexation: The nitrogen lone pair can coordinate to metal centers, allowing the molecule to act as a ligand in the formation of coordination complexes.

Reactivity of the Bromo Substituent

The bromo substituent at the 3-position is the most synthetically versatile handle on the molecule, primarily serving as an electrophilic partner in a wide array of metal-catalyzed cross-coupling reactions and as a precursor for organometallic reagents.

Participation in Cross-Coupling Reactions as Electrophile

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. nih.gov In these reactions, the pyridine derivative acts as the electrophile. This is one of the most powerful and widely used methods for the functionalization of aryl halides.

Prominent examples of cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent. researchgate.net

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, yielding an aminopyridine derivative.

These reactions typically require a palladium catalyst, a suitable ligand, and a base. The choice of these components is crucial for achieving high yields and can be tailored to the specific coupling partners.

Table 1: Representative Cross-Coupling Reactions This table presents illustrative examples based on typical conditions for 3-bromopyridine (B30812) substrates.

| Coupling Reaction | Nucleophile | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Phenyl-5-(cyclopropylmethyl)pyridine |

| Sonogashira | Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 3-(Phenylethynyl)-5-(cyclopropylmethyl)pyridine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 4-(5-(Cyclopropylmethyl)pyridin-3-yl)morpholine |

Formation of Organometallic Reagents

The bromo substituent can be transformed to create a nucleophilic carbon center on the pyridine ring through the formation of organometallic reagents. This reverses the inherent polarity of the C-Br bond.

Two primary methods for this transformation are:

Metal-Halogen Exchange: Reaction with a strong organolithium base, typically n-butyllithium or t-butyllithium, at low temperatures results in the exchange of bromine for lithium. This generates a highly reactive 3-lithiated pyridine species, which can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups.

Grignard Reagent Formation: Treatment with metallic magnesium, often activated by iodine or 1,2-dibromoethane, can produce the corresponding Grignard reagent, 3-(cyclopropylmethyl)-5-(magnesiobromo)pyridine. While sometimes more difficult to initiate with aryl bromides compared to aryl iodides, this method yields a less reactive, but still highly useful, organometallic nucleophile for reactions with various electrophiles.

Table 2: Formation and Reaction of Organometallic Intermediates This table presents illustrative examples of organometallic reagent formation and subsequent reactions.

| Reagent Formation | Reagent | Quenching Electrophile | Final Product |

|---|---|---|---|

| Metal-Halogen Exchange | n-Butyllithium | N,N-Dimethylformamide (DMF) | 5-(Cyclopropylmethyl)pyridine-3-carbaldehyde |

Reactivity of the Cyclopropylmethyl Group

The cyclopropylmethyl group attached to the pyridine ring at the 5-position presents a fascinating area for synthetic exploration. Its reactivity is primarily centered on the strained cyclopropane (B1198618) ring and the adjacent methylene (B1212753) (methyl) linker.

Ring-Opening Reactions of the Cyclopropane Moiety

The three-membered ring of the cyclopropyl (B3062369) group is characterized by significant ring strain, making it susceptible to ring-opening reactions under specific conditions. These reactions can proceed through various mechanisms, including acid-catalyzed, radical-mediated, and transition-metal-catalyzed pathways, leading to the formation of diverse structural motifs.

While specific studies on the ring-opening of this compound are not extensively documented in publicly available literature, the general reactivity of cyclopropylmethyl groups suggests several potential transformations. For instance, treatment with strong acids could lead to the formation of homoallylic or cyclobutyl derivatives through carbocationic intermediates. Similarly, radical-induced ring-opening could generate butenyl-substituted pyridines.

Transition metal catalysis, particularly with metals like palladium, rhodium, or nickel, is a powerful tool for controlled cyclopropane ring-opening. These reactions often involve the formation of metallacyclobutane intermediates, which can then undergo further transformations to yield a variety of products. The specific outcome of these reactions would be highly dependent on the catalyst system and reaction conditions employed.

Table 1: Potential Ring-Opening Reactions of the Cyclopropylmethyl Group

| Reaction Type | Reagents and Conditions | Potential Products |

| Acid-Catalyzed | Strong acids (e.g., HBr, HI) | Homoallylic halides, Butenylpyridines |

| Radical-Initiated | Radical initiators (e.g., AIBN), H-donor | Butenylpyridines |

| Transition-Metal-Catalyzed | Pd, Rh, or Ni catalysts, various ligands | Functionalized butenylpyridines, other ring-opened structures |

Note: The reactions and products in this table are hypothetical and based on the general reactivity of cyclopropylmethyl groups. Specific experimental data for this compound is not currently available in the cited literature.

Functionalization of the Methyl Linker

The methylene bridge connecting the cyclopropyl group to the pyridine ring is another potential site for functionalization. While less reactive than the cyclopropane ring itself, this position can be activated under certain conditions.

One plausible approach involves radical halogenation, where the benzylic-like position of the methyl linker could be selectively brominated or chlorinated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator. The resulting halo-substituted intermediate would then serve as a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, such as hydroxyl, amino, or cyano groups.

Derivatization Strategies and Functional Group Interconversions

The bromine atom at the 3-position of the pyridine ring is a key functional group that enables a multitude of derivatization strategies, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are particularly well-suited for the functionalization of bromo-pyridines. These methods allow for the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, at the 3-position of the pyridine ring.

For instance, a Suzuki-Miyaura coupling reaction between this compound and an appropriate boronic acid or ester in the presence of a palladium catalyst and a base would yield the corresponding 3-aryl or 3-heteroaryl derivative. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. The Buchwald-Hartwig amination would allow for the formation of a C-N bond, leading to various amino-pyridine derivatives.

Table 2: Key Derivatization Strategies for this compound

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl/heteroaryl-5-(cyclopropylmethyl)pyridine |

| Heck Coupling | Alkene | Pd catalyst, base | 3-Alkenyl-5-(cyclopropylmethyl)pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 3-Alkynyl-5-(cyclopropylmethyl)pyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 3-Amino-5-(cyclopropylmethyl)pyridine |

| Stille Coupling | Organotin reagent | Pd catalyst | 3-Alkyl/aryl-5-(cyclopropylmethyl)pyridine |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd catalyst | 3-Cyano-5-(cyclopropylmethyl)pyridine |

Note: The feasibility and specific conditions for these reactions would require experimental validation for the this compound substrate.

In addition to cross-coupling reactions, the bromine atom can also undergo other transformations, such as lithium-halogen exchange followed by quenching with an electrophile, to introduce a variety of other functional groups.

The strategic combination of reactions targeting the cyclopropylmethyl group and the bromo-pyridine core allows for the synthesis of a rich library of novel compounds with diverse structures and potential applications in various fields of chemical research.

Spectroscopic and Advanced Analytical Characterization of this compound

Scientific analysis of the chemical compound this compound is still in its early stages. Detailed experimental data regarding its spectroscopic and advanced analytical characterization are not yet available in publicly accessible scientific literature or databases.

The elucidation of a molecule's precise structure and purity relies heavily on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). However, for this compound, specific data from these analytical methods have not been published.

To provide a comprehensive analysis as outlined, the following experimental data would be required:

¹H NMR Spectral Analysis: This would involve determining the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each proton in the molecule. This data would help to identify the pyridine ring protons, the cyclopropyl group protons, and the methylene bridge protons, confirming their connectivity.

¹³C NMR Spectral Analysis: This analysis would provide the chemical shifts for each unique carbon atom in the compound, distinguishing between the carbons of the pyridine ring, the cyclopropyl group, and the methylene linker.

Quantitative NMR (qNMR): This method would be necessary to determine the absolute purity of a sample of this compound and could be used to monitor the progress of chemical reactions in which it is involved.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the compound's exact mass and, from that, its elemental formula, providing definitive confirmation of its chemical composition.

Without access to this foundational spectroscopic data, a detailed and scientifically accurate article on the characterization of this compound cannot be generated at this time. Further experimental research is needed to establish these key analytical parameters.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like this compound. In positive ion mode, the molecule is expected to readily protonate at the nitrogen atom of the pyridine ring, a common characteristic for pyridine derivatives. This process results in the formation of a prominent pseudomolecular ion [M+H]⁺.

The high-resolution mass spectrum would provide the accurate mass of this ion, allowing for the determination of the elemental composition. Given the presence of bromine, the isotopic pattern of the [M+H]⁺ ion would be a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic cluster for the [M+H]⁺ ion, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).

| Ion Species | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Abundance |

| [M+H]⁺ | 212.0286 | 214.0265 | ~1:1 |

| [M+Na]⁺ | 234.0105 | 236.0084 | ~1:1 |

| [2M+H]⁺ | 423.0499 | 425.0478 (with ⁷⁹Br⁸¹Br peak at 427.0457) | Complex pattern |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M+H]⁺ precursor ion, are instrumental in confirming the structure of this compound. The fragmentation pathways are predicted based on the known behavior of pyridine and cyclopropyl moieties in the gas phase.

A primary and highly probable fragmentation step would be the loss of the cyclopropylmethyl radical (•C₄H₇), leading to the formation of a stable 3-bromo-pyridiniumyl cation. This fragmentation is driven by the relative stability of the resulting cation and the neutral radical.

Another significant fragmentation pathway could involve the cleavage of the bromine atom. The heterolytic cleavage of the C-Br bond would result in a pyridiniumyl cation, while homolytic cleavage could lead to a radical cation. The relative abundance of these fragments would depend on the collision energy.

Ring opening of the cyclopropyl group is also a possibility under energetic CID conditions, potentially leading to rearrangements and the formation of various smaller fragment ions. The pyridine ring itself can undergo fragmentation, although this typically requires higher collision energies. Common pathways include the loss of neutral molecules like HCN or C₂H₂.

A plausible fragmentation scheme is outlined below:

[M+H]⁺ → [M - C₄H₇]⁺ + •C₄H₇ : Loss of the cyclopropylmethyl radical.

[M+H]⁺ → [M - Br]⁺ + •Br : Loss of a bromine radical.

[M+H]⁺ → [C₅H₅N-CH₂]⁺ + other fragments : Fragmentation involving the pyridine ring and the methylene linker.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100-3000 | Vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (cyclopropyl) | 3100-3000 | Characteristic high-frequency stretching of C-H bonds in a strained ring. |

| C-H stretching (aliphatic) | 2950-2850 | Stretching vibrations of the methylene (-CH₂-) group. |

| C=C and C=N stretching | 1600-1450 | Aromatic ring stretching vibrations of the pyridine core. |

| CH₂ scissoring | ~1450 | Deformation vibration of the methylene group. |

| Cyclopropyl ring deformation | ~1020 | A characteristic "breathing" mode of the cyclopropane ring. |

| C-Br stretching | 650-550 | Stretching vibration of the carbon-bromine bond. |

The presence of a band around 1020 cm⁻¹ would be a strong indicator of the cyclopropyl group. docbrown.info The aromatic region will display a pattern of bands typical for a 1,3,5-trisubstituted benzene-like ring, although modified by the heteroatom.

Raman Spectroscopy

Raman spectroscopy, being complementary to IR spectroscopy, offers additional structural insights. Aromatic ring vibrations, particularly the symmetric ring breathing mode, are often strong in Raman spectra. The C-Br stretching vibration is also expected to be Raman active.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| Aromatic C-H stretching | 3100-3000 | Symmetric and asymmetric stretching of pyridine C-H bonds. |

| Cyclopropyl C-H stretching | 3100-3000 | Strong, characteristic C-H stretches of the cyclopropyl ring. |

| Symmetric ring breathing | ~1000 | A strong, sharp band characteristic of the pyridine ring. |

| C-Br stretching | 650-550 | Often a prominent band in the low-frequency region. |

The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key structural motifs.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its isolation. helixchrom.comhelixchrom.comsielc.com Reversed-phase HPLC is the most common mode used for compounds of this polarity.

A typical HPLC method would involve a C18 stationary phase, which provides good retention for moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective in separating the target compound from any impurities, which may have a wide range of polarities.

Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region (around 260 nm). For higher sensitivity and selectivity, a mass spectrometer can be used as a detector (LC-MS), which also provides mass information for any detected impurities.

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Provides protons for good ionization in MS and controls pH. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at ~260 nm / ESI-MS | Pyridine ring has UV absorbance; MS provides mass information. |

| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. |

This method would be validated for parameters such as linearity, precision, accuracy, and limit of detection to ensure its suitability for quantitative purity analysis. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it also serves as a definitive identification tool. The principle of GC involves vaporizing a sample and injecting it onto the head of a chromatographic column. The separation of components is achieved based on their differential partitioning between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

In a typical analysis, a dilute solution of this compound in a volatile organic solvent would be injected into the GC. The instrument's oven temperature would be programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the column's stationary phase. The retention time (Rt), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of GC conditions. A pure sample of this compound will exhibit a single, sharp peak, while the presence of impurities would be indicated by additional peaks at different retention times.

While specific operational parameters are optimized for each instrument and application, a general set of conditions for analyzing pyridine derivatives can be proposed.

| Parameter | Typical Value/Condition |

| Column Type | Capillary column (e.g., DB-5, HP-5MS) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or as per MS source tuning |

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Pyridine Derivatives.

The use of a mass spectrometer as a detector provides further confirmation of the compound's identity by analyzing the mass-to-charge ratio of the fragment ions produced upon electron impact, which creates a unique mass spectrum or "fingerprint" for the molecule.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. quora.comlibretexts.org It is particularly useful in the synthesis of this compound to determine when the starting materials have been consumed and the desired product has formed. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. quora.com A standard procedure for monitoring a reaction involves a three-lane spotting pattern on a single TLC plate. libretexts.orgrochester.edu

Lane 1 (Reference): A spot of the limiting starting material.

Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. rochester.edu

Lane 3 (Reaction Mixture): A spot of the reaction mixture. libretexts.orgrochester.edu

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent), which travels up the plate by capillary action. rsc.org As the eluent moves, it carries the components of the spots at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf) value. The separation is visualized, often under a UV lamp, as the pyridine ring is UV-active. rochester.edursc.org

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane (Lane 3) and a new spot, corresponding to the product, appears. The co-spot lane is crucial for confirming that the disappearance of the starting material is genuine and not an artifact of the reaction matrix affecting its chromatographic behavior. rochester.edu

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm) |

| Rf Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. |

Table 2: Typical Parameters for Thin-Layer Chromatography (TLC) Reaction Monitoring.

The choice of eluent is critical and is typically determined through experimentation to achieve good separation between the starting material and the product, ideally with product Rf values in the range of 0.3-0.5 for optimal resolution. rochester.edu

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For an organic compound like this compound, this analysis provides experimental percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of bromine (Br) can also be determined. These experimental values are then compared against the theoretically calculated percentages derived from the compound's molecular formula (C₉H₁₀BrN). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a key indicator of its purity.

The theoretical elemental composition is calculated from the molecular weight of the compound and the atomic weights of its constituent atoms.

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 50.97% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.75% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 37.67% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.60% |

| Total | 212.090 | 100.00% |

Table 3: Theoretical Elemental Analysis of this compound (C₉H₁₀BrN).

Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values are considered to confirm the empirical and molecular formula of the synthesized compound.

Chemical Reactivity and Synthetic Applications

Reactivity of the Pyridine (B92270) Ring and the Bromo-substituent

The chemical reactivity of 3-Bromo-5-(cyclopropylmethyl)pyridine is dominated by the bromo-substituent on the electron-deficient pyridine ring. The C-Br bond at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new C-C, C-N, or C-O bonds, making the molecule a versatile intermediate for further chemical elaboration.

Common reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl or alkyl-aryl structures. sigmaaldrich.com

Heck Reaction: Palladium-catalyzed coupling with alkenes. lookchem.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form aminopyridine derivatives. lookchem.com

Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system. nih.gov

Under certain basic conditions, 3-bromopyridines can also isomerize or react via pyridyne intermediates, leading to substitution at different positions on the ring. chemicalbook.comresearchgate.net

Role in the Synthesis of Biologically Active Compounds

The combination of the pyridine nucleus, a reactive bromine handle, and the beneficial cyclopropylmethyl moiety makes this compound a potentially valuable building block in medicinal chemistry. The pyridine core is a well-established pharmacophore, while the cyclopropylmethyl group can enhance metabolic stability and binding affinity. sci-hub.se

This intermediate could be used to synthesize novel compounds targeted at a range of biological systems. For example, it could serve as a key fragment in the development of enzyme inhibitors (e.g., for kinases or proteases) or as a ligand for receptors in the central nervous system, such as nicotinic receptors. nih.gov The bromo-substituent allows for the strategic introduction of other functional groups late in a synthetic sequence, facilitating the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Computational and Theoretical Chemistry Studies

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the various spatial orientations of the cyclopropylmethyl group relative to the pyridine (B92270) ring are fundamental to understanding the chemical behavior of 3-Bromo-5-(cyclopropylmethyl)pyridine. Computational methods are essential tools for elucidating these structural characteristics.

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

To investigate the molecular structure of this compound, quantum chemical calculations would be the primary tool. Two of the most common methods employed for such studies are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT) has become a very popular method for electronic structure calculations in chemistry and materials science. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP, are known for providing a good balance between computational cost and accuracy for a wide range of molecular systems. researchgate.net For a molecule like this compound, DFT calculations would be used to predict its geometry, vibrational frequencies, and electronic properties.

Hartree-Fock (HF) Theory is another foundational ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. arxiv.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is a crucial starting point for more advanced computational methods. arxiv.org A comparative study using both DFT and HF methods can provide a comprehensive understanding of the electronic structure. nih.gov

Geometry Optimization and Energy Minimization

A key aspect of computational analysis is determining the most stable three-dimensional structure of the molecule, known as the global minimum on the potential energy surface. This is achieved through a process called geometry optimization.

Starting with an initial guess of the molecular structure, the geometry optimization algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. nih.gov For this compound, this process would be crucial for determining the precise bond lengths, bond angles, and dihedral angles. Of particular interest would be the rotational barrier of the cyclopropylmethyl group and its preferred orientation relative to the pyridine ring. The optimized geometry corresponds to the most stable conformation of the molecule.

Tautomeric and Isomeric Forms

Computational chemistry is also invaluable for studying the relative stabilities of different tautomers and constitutional isomers. nih.govnih.gov For this compound, while significant tautomerism is not expected for the pyridine ring itself under normal conditions, the possibility of different isomeric forms is always a consideration in synthesis and characterization.

Theoretical calculations would allow for the computation of the energies of various potential isomers. By comparing these energies, it is possible to predict which isomer is the most stable. This information is critical for understanding reaction pathways and for the unambiguous identification of the compound.

Electronic Properties and Reactivity Prediction

Beyond molecular structure, computational chemistry provides profound insights into the electronic nature of a molecule, which in turn governs its reactivity.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict the outcome of chemical reactions. wikipedia.orgyoutube.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would provide valuable information about its electrophilic and nucleophilic sites.

Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Different colors are used to represent different values of the electrostatic potential. Typically, regions of negative potential, which are prone to electrophilic attack, are colored red, while regions of positive potential, which are susceptible to nucleophilic attack, are colored blue. Green and yellow represent areas with intermediate potential. For this compound, an MEP surface would reveal the electron-rich nitrogen atom of the pyridine ring as a site of negative potential and would highlight regions of positive potential, likely around the hydrogen atoms and the bromine atom, which can exhibit a region of positive potential known as a σ-hole. researchgate.net

Bond Dissociation Energies

The stability of this compound is intrinsically linked to the strength of its covalent bonds. Bond Dissociation Energy (BDE) is a key descriptor that quantifies the energy required for the homolytic cleavage of a bond. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting BDEs.

For this compound, the C-Br bond is of particular interest as its cleavage is often the initial step in many chemical transformations, such as cross-coupling reactions. Computational studies on halo-heterocycles have shown that the BDE of a C-X (where X is a halogen) bond can be reliably calculated using methods like B3LYP and the more accurate G3B3. nih.gov The BDE of the C-Br bond in bromobenzene (B47551) has been experimentally determined to be approximately 82.6 kcal/mol. nih.gov Computational methods, such as B3LYP, have calculated this value to be around 83.7 kcal/mol, showing good agreement. nih.gov

The electronic environment of the pyridine ring and the nature of the substituents can influence the C-Br bond strength. The presence of the electron-withdrawing nitrogen atom in the pyridine ring generally strengthens the C-Br bond compared to bromobenzene. However, the position of the bromine atom and the electronic nature of other substituents can modulate this effect. In the case of this compound, the cyclopropylmethyl group is generally considered to be electron-donating, which could slightly weaken the C-Br bond.

A comparative analysis of calculated BDEs for relevant bonds in molecules with similar structural motifs is presented in the table below. These values are typically calculated using DFT methods.

| Bond in Model Compound | Computational Method | Calculated BDE (kcal/mol) |

| C-Br in Bromobenzene | B3LYP | 83.7 nih.gov |

| C-Cl in Chlorobenzene | B3LYP | 91.0 nih.gov |

| C-Cl in Chlorobenzene | G3B3 | 99.0 nih.gov |

| C-H in Methane | - | ~104 |

| C-C in Ethane | - | ~90 |

This table presents a selection of bond dissociation energies for bonds in model compounds to provide context for the expected bond strengths in this compound. The values are sourced from computational studies.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and locating transition states. For this compound, several reaction types are of interest, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

DFT calculations, often at the B3LYP/6-31+G** level of theory, can be employed to study the thermodynamics and kinetics of such reactions. researchgate.net For instance, in a nucleophilic substitution reaction, the reaction pathway can be modeled to determine whether it proceeds via a concerted mechanism or through a Meisenheimer intermediate. The calculated activation barriers for different pathways can reveal the most likely mechanism. researchgate.net

Spectroscopic Data Prediction and Validation

Computational methods, particularly DFT, have become indispensable for the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) spectra. acs.orgacs.org The prediction of ¹H and ¹³C NMR chemical shifts for organic molecules can be achieved with high accuracy, aiding in structure elucidation and verification.

The standard approach involves geometry optimization of the molecule using a functional like B3LYP with a basis set such as 6-31G(d,p), followed by a GIAO (Gauge-Including Atomic Orbital) calculation of the NMR shielding tensors at a higher level of theory, for example, B3LYP/cc-pVTZ. acs.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, the predicted chemical shifts would be crucial for distinguishing it from other isomers and for confirming its synthesis. The table below presents hypothetical ¹³C NMR chemical shifts for this compound, estimated based on computational methods reported in the literature for substituted pyridines. acs.orgstenutz.eu

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~120 |

| C4 | ~140 |

| C5 | ~135 |

| C6 | ~148 |

| CH₂ (cyclopropylmethyl) | ~35 |

| CH (cyclopropyl) | ~10 |

| CH₂ (cyclopropyl) | ~5 |

This table provides estimated ¹³C NMR chemical shifts for this compound based on computational methodologies and data for analogous compounds. Actual experimental values may vary.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. Understanding these supramolecular interactions is vital for predicting crystal packing, which in turn influences physical properties like melting point, solubility, and morphology.

While an experimental crystal structure for this compound is not publicly available, computational methods can be used to predict and analyze its crystal packing. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. uctm.edu By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the key interactions responsible for holding the crystal lattice together.

In the hypothetical crystal structure of this compound, several types of interactions would be expected. The bromine atom could participate in halogen bonding (C-Br···N or C-Br···π interactions), which are known to be significant in the crystal engineering of bromo-aromatic compounds. iucr.orgresearchgate.net The pyridine ring can engage in π-π stacking interactions, with typical centroid-to-centroid distances of around 3.5-3.8 Å. iucr.org The cyclopropylmethyl group would primarily be involved in weaker van der Waals interactions.

The interplay of these interactions would determine the final crystal packing arrangement. Computational crystal structure prediction methods, which search for the most thermodynamically stable crystal packing, could provide valuable insights into the likely polymorphs of this compound.

Applications As a Building Block in Organic and Material Sciences

Precursor in the Synthesis of Heterocyclic Scaffolds

The pyridine (B92270) ring is a fundamental structural motif found in a vast number of biologically active compounds and functional materials. researchgate.net 3-Bromo-5-(cyclopropylmethyl)pyridine serves as an excellent starting material for the elaboration of more complex heterocyclic systems. The bromine atom can be readily displaced or involved in coupling reactions to introduce new ring systems or functional groups. For instance, it can participate in well-established reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of aryl, alkynyl, and amino substituents, respectively. These transformations pave the way for the construction of fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which are known to possess a range of biological activities. nih.govresearchgate.net

Role in Lead-Oriented Synthesis and Chemical Space Exploration

In the quest for novel therapeutic agents, lead-oriented synthesis aims to generate molecules with favorable physicochemical properties for drug development. The structural features of this compound make it an attractive scaffold for this purpose. The presence of sp3-hybridized (the cyclopropylmethyl group) and sp2-hybridized (the pyridine ring) centers provides three-dimensional character, a desirable trait for improving binding affinity and selectivity to biological targets. By systematically modifying the pyridine core through reactions at the bromine position, medicinal chemists can rapidly generate libraries of related compounds to explore a wider region of chemical space. This approach facilitates the identification of new lead compounds with potential therapeutic applications. mdpi.com

Intermediate for Functional Molecules

The utility of this compound extends to the synthesis of a variety of functional molecules with specific applications in different fields.

Pyridine-based compounds have a long-standing history in the agrochemical industry, with many commercial pesticides containing this heterocyclic core. researchgate.netnih.gov The development of new and effective agrochemicals is a continuous effort to address challenges such as pest resistance and environmental concerns. nih.govresearchgate.net this compound can serve as a key intermediate in the synthesis of novel insecticidal, fungicidal, or herbicidal agents. The ability to introduce diverse substituents through the bromine handle allows for the fine-tuning of the biological activity and spectrum of the resulting compounds. nih.govresearchgate.net

The unique electronic properties of the pyridine ring make it a valuable component in the design of advanced materials. While specific research on this compound in photovoltaic materials is not extensively documented, the general class of pyridine derivatives is explored for applications in organic electronics. The nitrogen atom in the pyridine ring can influence the energy levels of organic semiconductors, and the ability to functionalize the ring allows for the tuning of properties like charge transport and light absorption. The bromo-substituted pyridine core of this compound could potentially be used to construct conjugated polymers or small molecules for use in organic solar cells or other electronic devices.

Design and Synthesis of Compound Libraries for Research Purposes

The generation of compound libraries is a cornerstone of modern drug discovery and chemical biology. mdpi.com this compound is an ideal starting point for the creation of focused libraries of molecules for screening against various biological targets. Its reactivity allows for the parallel synthesis of a large number of derivatives with diverse functionalities. This approach enables researchers to systematically investigate structure-activity relationships and identify compounds with desired biological profiles.

Development of Novel Synthetic Reagents and Catalysts

While direct applications of this compound as a synthetic reagent or catalyst are not widely reported, its derivatives hold potential in these areas. The pyridine nitrogen can act as a ligand to coordinate with metal centers, forming the basis for new catalysts. By attaching appropriate functional groups via the bromine atom, it is conceivable to design novel ligands with tailored steric and electronic properties for specific catalytic transformations.

Q & A

Q. Methodological Answer :

- Electronic Effects : The cyclopropylmethyl group is electron-donating via hyperconjugation, slightly increasing electron density on the pyridine ring. This can alter nucleophilic substitution reactivity at the bromine site .

- Steric Effects : The rigid cyclopropane ring creates steric hindrance, potentially slowing reactions at adjacent positions. Computational studies (DFT) can quantify steric parameters like %Vbur.

Implications : - Reactivity : Steric hindrance may favor meta-substitution over para in cross-coupling reactions.

- Catalyst Design : Bulky ligands (e.g., SPhos) may improve selectivity in coupling reactions .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm; pyridine protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (HR-MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> for C₉H₁₁BrN: 212.01) .

- XRD : Resolve crystal structure to confirm regiochemistry and bond angles .

Advanced: What catalysts and ligands optimize cross-coupling reactions with this compound?

Q. Methodological Answer :

- Suzuki-Miyaura Coupling :

- Catalysts : Pd(OAc)₂ or PdCl₂(dppf) with ligands like XPhos (for sterically hindered substrates) .

- Conditions : Use K₂CO₃ as base in THF/H₂O (3:1) at 80°C.

- Buchwald-Hartwig Amination :

- Ligands : BrettPhos or RuPhos enhance coupling efficiency with aryl amines .

Parameter Effects :

- Ligands : BrettPhos or RuPhos enhance coupling efficiency with aryl amines .

- Higher Pd loading (2–5 mol%) improves yields for low-reactivity partners.

- Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) .

Basic: What in vitro assays evaluate its pharmacological potential?

Q. Methodological Answer :

- Enzyme Inhibition Assays : Test activity against kinases or receptors (e.g., nAChRs) using fluorescence polarization .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility : Measure logP via shake-flask method (expected logP ~2.5 due to bromine and cyclopropane) .

Advanced: How can DFT predict reactivity and electronic properties?

Q. Methodological Answer :

- HOMO-LUMO Analysis : Predict sites for electrophilic/nucleophilic attack. For this compound, LUMO is localized on the pyridine ring, favoring nucleophilic substitution at Br .

- Molecular Electrostatic Potential (MEP) : Visualize electron-rich regions (cyclopropylmethyl group) and electron-deficient areas (Br site) .

Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Compare computed NMR shifts with experimental data to validate models .

Basic: What purification challenges exist, and how are they addressed?

Q. Methodological Answer :

- Challenges : Co-elution of byproducts (e.g., dehalogenated derivatives) in column chromatography.

- Solutions :

- Use gradient elution (hexane → EtOAc) on silica gel.

- Recrystallize from ethanol/water (7:3) to isolate pure crystals .

- Purity Validation : GC-MS or HPLC (≥95% purity threshold) .

Advanced: How to resolve contradictions between theoretical and experimental data?

Q. Methodological Answer :

- Case Study : If computed ¹H NMR shifts deviate >0.5 ppm, re-examine solvent effects (PCM model) or conformational sampling (MD simulations) .

- Crystallographic Refinement : Use Olex2 to adjust thermal parameters and resolve disorder in XRD data .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate reaction conditions with yield/purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products